1,3-Bis(1,2-dibromoethyl)benzene
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Overview
Description
1,3-Bis(1,2-dibromoethyl)benzene is an organic compound with the molecular formula C10H10Br4 It is a derivative of benzene, where two brominated ethyl groups are attached to the 1 and 3 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(1,2-dibromoethyl)benzene can be synthesized through the bromination of 1,3-diethylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as hexane. The reaction is carried out at room temperature for a specific duration to ensure complete bromination of the ethyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to achieve high yields and purity. The use of advanced equipment and techniques ensures efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(1,2-dibromoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 1,3-diethylbenzene by using reducing agents such as zinc and hydrochloric acid.
Oxidation Reactions: Oxidation of the ethyl groups can lead to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) are commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 1,3-diethylbenzene.
Oxidation: Formation of 1,3-bis(carboxyethyl)benzene or 1,3-bis(formylethyl)benzene.
Scientific Research Applications
1,3-Bis(1,2-dibromoethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(1,2-dibromoethyl)benzene involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates. These intermediates can further react with nucleophiles, resulting in the substitution of bromine atoms with other functional groups. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(1,2-dibromoethyl)benzene
- 1,2-Bis(2-bromoethyl)benzene
- 2-Bromo-1,3-bis(dibromomethyl)benzene
- 1-Bromo-4-(1,2-dibromoethyl)benzene
Uniqueness
1,3-Bis(1,2-dibromoethyl)benzene is unique due to the specific positioning of the brominated ethyl groups on the benzene ring This positioning influences its reactivity and the types of reactions it can undergo
Properties
CAS No. |
25850-49-1 |
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Molecular Formula |
C10H10Br4 |
Molecular Weight |
449.80 g/mol |
IUPAC Name |
1,3-bis(1,2-dibromoethyl)benzene |
InChI |
InChI=1S/C10H10Br4/c11-5-9(13)7-2-1-3-8(4-7)10(14)6-12/h1-4,9-10H,5-6H2 |
InChI Key |
BTMPLMJADSPMBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(CBr)Br)C(CBr)Br |
Origin of Product |
United States |
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